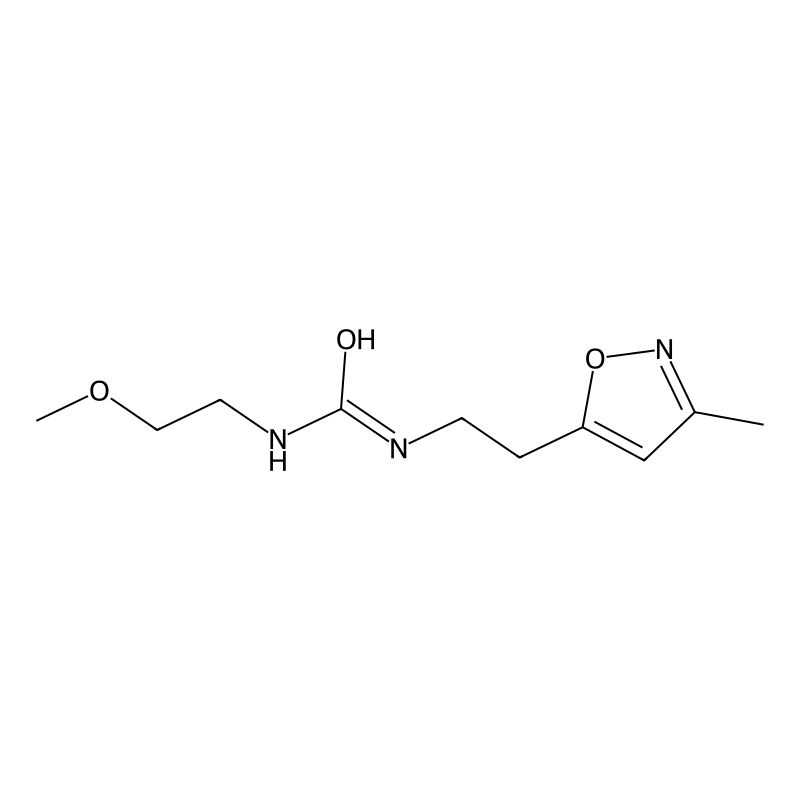

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a synthetic organic compound characterized by its unique molecular structure. It consists of a urea group linked to two distinct alkyl chains: one featuring a 2-methoxyethyl moiety and the other containing a 3-methylisoxazol-5-yl group. The compound's molecular formula is , and it has a molecular weight of approximately 234.29 g/mol. The presence of the isoxazole ring contributes to its biological activity, making it of interest in pharmaceutical research.

- There is no information available regarding the mechanism of action of this compound.

- In the absence of specific data, it is important to consider general safety precautions when handling unknown organic compounds. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Hydrolysis: The urea bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of ammonia and corresponding carboxylic acids.

- Substitution Reactions: The alkyl groups can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms, allowing for the introduction of other functional groups.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines, which can further undergo transformations.

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as:

- Anticancer Agents: Some derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth.

- Antimicrobial Agents: The presence of the isoxazole ring is associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.

- Enzyme Inhibitors: This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The synthesis of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea typically involves multi-step organic reactions:

- Formation of the Urea Linkage: This can be achieved through the reaction of an amine derivative with a carbonyl compound (such as an isocyanate).

- Alkylation Steps: The introduction of the 2-methoxyethyl and 3-methylisoxazol-5-yl groups can be performed via alkylation reactions using appropriate halides or sulfonates.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products.

The applications of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea span various fields:

- Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for drug formulation.

- Research Tool: It can serve as a biochemical tool in studying enzyme interactions and metabolic pathways.

- Agricultural Chemistry: If shown to have herbicidal properties, it could be developed into a crop protection agent.

Interaction studies involving 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea focus on its binding affinity to biological targets:

- Protein Binding Assays: Evaluating how well this compound binds to proteins can provide insights into its pharmacokinetics and pharmacodynamics.

- Enzyme Inhibition Studies: Investigating its effect on specific enzymes can reveal its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea | Contains thiadiazole instead of isoxazole | Antimicrobial |

| 1-Ethyl-3-(2-methoxyethyl)urea | Ethyl group instead of isoxazole | Anticancer |

| 1-(4-Methoxyphenyl)-3-(2-methoxyethyl)urea | Phenolic substitution | Potential neuroprotective |

Uniqueness

The uniqueness of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds. Its specific interactions within biological systems could lead to novel therapeutic applications not achievable by other related compounds.